molecular formula C13H8N2O B581635 3-(4-Formylphenyl)picolinonitrile CAS No. 1334500-10-5

3-(4-Formylphenyl)picolinonitrile

Cat. No.: B581635
CAS No.: 1334500-10-5
M. Wt: 208.22
InChI Key: RLAMFEAZUNLUIV-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)picolinonitrile is a chemical compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol . It is also known by its IUPAC name, 3-(4-formylphenyl)-2-pyridinecarbonitrile This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a picolinonitrile moiety

Preparation Methods

The synthesis of 3-(4-Formylphenyl)picolinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

3-(4-Formylphenyl)picolinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group to form amides or esters, respectively.

Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific reaction. The major products formed from these reactions include carboxylic acids, alcohols, amides, and esters.

Scientific Research Applications

3-(4-Formylphenyl)picolinonitrile has found applications in several scientific research areas:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4-Formylphenyl)picolinonitrile exerts its effects depends on the specific application. In chemical reactions, the formyl and nitrile groups play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

3-(4-Formylphenyl)picolinonitrile can be compared with other similar compounds, such as:

    3-(4-Formylphenyl)benzonitrile: Similar structure but with a benzonitrile moiety instead of picolinonitrile.

    3-(4-Formylphenyl)pyridine: Lacks the nitrile group, affecting its reactivity and applications.

    4-Formylphenylacetonitrile: Contains an acetonitrile group, leading to different chemical properties and uses.

Properties

IUPAC Name

3-(4-formylphenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAMFEAZUNLUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716678
Record name 3-(4-Formylphenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334500-10-5
Record name 3-(4-Formylphenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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